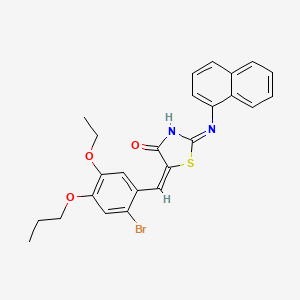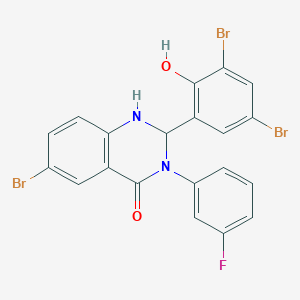![molecular formula C15H26N4O B10957562 1-cyclohexyl-3-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10957562.png)
1-cyclohexyl-3-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA is an organic compound that features a urea moiety linked to a cyclohexyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA typically involves the reaction of cyclohexyl isocyanate with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives of the urea moiety.
Substitution: Substituted cyclohexyl or pyrazole derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The urea moiety may form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]THIOUREA: Similar structure but with a thiourea moiety instead of urea.
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]CARBAMATE: Contains a carbamate group instead of urea.
Uniqueness: N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA is unique due to the presence of both a cyclohexyl group and a pyrazole ring, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H26N4O |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]urea |
InChI |
InChI=1S/C15H26N4O/c1-11-9-13(3)19(18-11)10-12(2)16-15(20)17-14-7-5-4-6-8-14/h9,12,14H,4-8,10H2,1-3H3,(H2,16,17,20) |
InChI Key |
BTGXVJWHEGBOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-3-methylbenzamide](/img/structure/B10957483.png)
![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957490.png)
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957492.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957493.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957511.png)
![5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957514.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10957524.png)
![N-(3-fluorophenyl)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10957530.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957533.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10957535.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10957538.png)

![[4-(2,6-dichlorobenzyl)piperazin-1-yl][1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10957554.png)
